REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[H-].[Na+].CS(O[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])(=O)=O>CN1C(=O)CCC1.O.CO>[CH2:28]([O:4][CH2:3][CH2:2][CH2:1][OH:5])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
4.07 kg
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1.07 kg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.39 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
was added slowly to the reaction mixture at 20 to 55° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 12 to 28 hours at 20 to 35° C
|
Duration
|
20 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to −5 to 5° C.
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ethyl acetate (2×25 L)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (20 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
WAIT
|
Details
|
aged at 20 to 30° C. for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid impurities were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Acetonitrile (40 L) was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
WAIT
|
Details
|
the mixture was aged 5 to 15° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 25 to 30° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 kg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |